molecular formula C7H19N3O2 B14486168 N,N-diethylethanamine;N-methylnitramide CAS No. 63924-21-0

N,N-diethylethanamine;N-methylnitramide

Katalognummer: B14486168
CAS-Nummer: 63924-21-0
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: TXELRKNWWGXIAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;N-methylnitramide is a compound that combines the properties of both N,N-diethylethanamine and N-methylnitramide N,N-diethylethanamine is a tertiary amine, while N-methylnitramide is a nitramide derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-diethylethanamine can be synthesized through the reductive amination of N,N-diethylamine using formaldehyde and hydrogen under Eschweiler-Clarke conditions . Another method involves the catalyzed reaction between ethylamine and methanol . N-methylnitramide can be prepared by nitration of methylamine under controlled conditions.

Industrial Production Methods

Industrial production of N,N-diethylethanamine typically involves large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The production of N-methylnitramide involves nitration processes that are carefully controlled to ensure safety and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylethanamine;N-methylnitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation.

Major Products Formed

Major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

N,N-diethylethanamine;N-methylnitramide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-diethylethanamine;N-methylnitramide involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and physiological responses. The nitramide group can undergo redox reactions, influencing the redox state of cells and affecting various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-diethylethanamine;N-methylnitramide is unique due to the combination of the tertiary amine and nitramide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

63924-21-0

Molekularformel

C7H19N3O2

Molekulargewicht

177.25 g/mol

IUPAC-Name

N,N-diethylethanamine;N-methylnitramide

InChI

InChI=1S/C6H15N.CH4N2O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H,1H3

InChI-Schlüssel

TXELRKNWWGXIAS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.CN[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.